Di(2-chloro-3-pyridyl) 5-(tert-butyl)isophthalate
Overview
Description
Di(2-chloro-3-pyridyl) 5-(tert-butyl)isophthalate is a chemical compound with the molecular formula C22H18Cl2N2O4 and a molecular weight of 445.3 g/mol . It is known for its unique structure, which includes two chloro-substituted pyridyl groups and a tert-butyl group attached to an isophthalate core
Preparation Methods
The synthesis of Di(2-chloro-3-pyridyl) 5-(tert-butyl)isophthalate typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 5-(tert-butyl)isophthaloyl chloride under specific reaction conditions . The process may require the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Di(2-chloro-3-pyridyl) 5-(tert-butyl)isophthalate can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to achieve the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Di(2-chloro-3-pyridyl) 5-(tert-butyl)isophthalate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Di(2-chloro-3-pyridyl) 5-(tert-butyl)isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action depend on the specific application and target, but generally include inhibition or activation of enzymatic processes .
Comparison with Similar Compounds
Di(2-chloro-3-pyridyl) 5-(tert-butyl)isophthalate can be compared with other similar compounds, such as:
Di(3-pyridyl) 5-(tert-butyl)isophthalate: This compound has a similar structure but lacks the chloro substituents, which can affect its reactivity and applications.
Di(2-chloro-3-pyridyl) 5-(methyl)isophthalate: This compound has a methyl group instead of a tert-butyl group, leading to differences in steric effects and chemical behavior.
Properties
IUPAC Name |
bis(2-chloropyridin-3-yl) 5-tert-butylbenzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O4/c1-22(2,3)15-11-13(20(27)29-16-6-4-8-25-18(16)23)10-14(12-15)21(28)30-17-7-5-9-26-19(17)24/h4-12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXIPJNUEQEJTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=C(N=CC=C2)Cl)C(=O)OC3=C(N=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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